3-prop-2-ynyl-1H-pyridin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154012-63-2 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-prop-2-ynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h1,3,5-6H,4H2,(H,9,10) |
InChI Key |
JFBBOOLQLARGLJ-UHFFFAOYSA-N |
SMILES |
C#CCC1=CC=CNC1=O |
Canonical SMILES |
C#CCC1=CC=CNC1=O |
Synonyms |
2(1H)-Pyridinone,3-(2-propynyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3 Prop 2 Ynyl 1h Pyridin 2 One and Its Analogues
Direct Functionalization Approaches to 3-Substituted Pyridin-2-ones
Direct functionalization of the pyridin-2-one core is an atom-economical approach to introduce substituents. The electronic nature of the pyridin-2-one ring, characterized by electron-rich C3 and C5 positions, plays a crucial role in directing these transformations.
Regioselective Introduction of the Prop-2-ynyl Moiety at C3
The introduction of an alkynyl group, such as the prop-2-ynyl moiety, at the C3 position can be achieved through several methods, primarily leveraging C-H activation or cross-coupling strategies. While direct C3-propargylation of pyridin-2-one is a specific transformation, the principles are well-established through the broader context of C3-alkylation and arylation. The inherent electronic properties of the pyridin-2-one ring favor electrophilic attack and radical substitution at the C3 and C5 positions.
Transition metal-catalyzed C-H alkynylation represents a state-of-the-art method. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the hydroarylation of alkynes, providing a pathway to C3-alkenylated pyridinones. nih.gov Adapting such methodologies using terminal alkynes like propyne (B1212725) or protected versions thereof could lead to the desired C3-propargylated product. The reaction typically involves a directing group on the pyridinone nitrogen to ensure high regioselectivity.
Another viable, though less direct, route involves a two-step sequence starting with the regioselective halogenation of the pyridin-2-one at the C3 position, followed by a Sonogashira cross-coupling reaction with a suitable propargyl derivative.
C-H and N-H Activation Strategies for Pyridinone Functionalization
C-H and N-H bond activation strategies are powerful tools for the efficient synthesis and modification of pyridin-2-one derivatives. These methods avoid the need for pre-functionalized substrates, such as halo- or organometallic pyridinones, thus shortening synthetic sequences.
C-H Activation: Transition-metal catalysis is central to the regioselective functionalization of pyridinone C-H bonds. The C3 position is often the most reactive site for such transformations due to its higher electron density. Various catalytic systems have been developed for C3-selective reactions:
Rhodium (Rh) Catalysis: Rh(III) catalysts have been used for oxidative annulation reactions of pyridin-2-ones with alkynes, proceeding through a double C-H activation pathway. mdpi.com
Ruthenium (Ru) Catalysis: Ru(II)-catalyzed systems, sometimes using oxygen as a clean oxidant, can achieve oxidative annulation of pyridinones with alkynes via C-H/N-H activation. acs.org
Iron (Fe) Catalysis: Iron-based catalysts offer a more economical and environmentally benign option for C3-arylation of N-alkyl-2-pyridones with arylboronic acids.
The general mechanism for these transformations often involves the coordination of the metal to the pyridinone, followed by a concerted metalation-deprotonation (CMD) step at the C-H bond, which is frequently the rate-limiting step. mdpi.com
N-H Activation: The N-H bond of the pyridin-2-one lactam is also a site for functionalization and can participate in catalytic cycles. N-H activation is often coupled with C-H activation in annulation reactions to build fused heterocyclic systems. For example, Ru(II)-catalyzed annulation of acrylamides with alkynes proceeds via N-H/C-H activation to form substituted 2-pyridones. Such strategies highlight the dual reactivity of the pyridinone scaffold, enabling the construction of complex molecular architectures.
Cycloaddition and Annulation Strategies for Pyridinone Ring Formation
Constructing the pyridinone ring from acyclic precursors is a highly versatile strategy that allows for the incorporation of diverse substituents, including the prop-2-ynyl group, from the outset.
Transition Metal-Catalyzed [2+2+2] Cycloaddition of Alkynes with Nitriles
The [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule is a powerful, atom-economical method for synthesizing substituted pyridines. researchgate.net To form a pyridin-2-one, an isocyanate is used in place of a nitrile. The reaction involves the coupling of two alkyne units and the C=N bond of the isocyanate. If one of the alkyne substrates is a propargyl-containing compound, this method can directly install the desired moiety at a specific position on the newly formed ring.
A range of transition metals can catalyze this transformation, each with its own scope and limitations.
| Catalyst System | Reactants | Product Type | Reference |
| Cobalt (Co) | Diyne + Isocyanate | Fused Pyridin-2-one | rsc.org |
| Nickel (Ni) | Alkyne-nitrile + Alkyne | Fused Pyridine (B92270) | semanticscholar.org |
| Iron (Fe) | Alkynenitrile + Alkyne | Substituted Pyridine | nih.gov |
| Zirconium/Nickel (Zr/Ni) | Alkyne + Isocyanate + Alkyne | Pyridin-2-one | acs.org |
A stepwise approach developed by Takahashi and coworkers involves the initial formation of an azazirconacyclopentadiene from one alkyne and an isocyanate, followed by the insertion of a second alkyne mediated by a Ni(II) catalyst to yield the pyridin-2-one. acs.org This method allows for the controlled synthesis of pyridones from two different alkynes. acs.org
Povarov-Type Reactions and Related Multicomponent Annulations
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.gov While the classic Povarov reaction (an aza-Diels-Alder reaction) typically yields tetrahydroquinolines, related multicomponent annulations have been adapted for the synthesis of complex, fused 2-pyridone systems. acs.orgresearchgate.netsemanticscholar.orgdundee.ac.uk
For example, a three-component reaction has been developed to synthesize tricyclic pyridine ring-fused 2-pyridones. acs.orgresearchgate.netsemanticscholar.orgdundee.ac.uk These protocols often exhibit a wide substrate scope, enabling the installation of diverse functionalities. acs.orgresearchgate.netsemanticscholar.orgdundee.ac.uk In a relevant study, an intramolecular BF₃·OEt₂-catalyzed Povarov reaction was used to synthesize chromenopyridine fused thiazolino-2-pyridone structures. diva-portal.org By choosing a starting material that already contains a propargyl group, this strategy can be used to generate the target compound's core structure.
Electrochemical Methods for Pyridinone Synthesis from Alkynes and Nitriles
Electrosynthesis offers a green and powerful alternative to traditional metal-catalyzed reactions, using electrons as traceless reagents to avoid stoichiometric metal oxidants. uni-regensburg.denih.govresearchgate.netchemrxiv.org Recently, a mediated electrochemical [2+2+2] annulation of alkynes with nitriles has been disclosed for the synthesis of substituted pyridines. uni-regensburg.denih.govresearchgate.netchemrxiv.org
This method involves the use of a triarylamine as a redox mediator and obviates the need for transition metals. uni-regensburg.denih.govresearchgate.netchemrxiv.org The reaction is initiated by the oxidation of an alkyne to a vinyl radical cation, which is then trapped by the nitrile. uni-regensburg.de Subsequent cycloaddition with a second alkyne molecule leads to the pyridine ring. uni-regensburg.de This approach has demonstrated unprecedented control over chemoselectivity, allowing for the cross-annulation of two different alkynes with a nitrile. uni-regensburg.denih.govresearchgate.netchemrxiv.org The use of continuous flow technology has also proven effective for scaling up this process. uni-regensburg.deresearchgate.net While demonstrated for pyridine synthesis, adapting this methodology to use isocyanates instead of nitriles would provide a direct, metal-free route to 2-pyridones.
| Method | Key Features | Advantages | Reference |
| Electrochemical [2+2+2] Annulation | Triarylamine redox mediator; Anodic oxidation | Transition-metal-free; High chemoselectivity; Scalable in flow reactors | uni-regensburg.denih.govresearchgate.netchemrxiv.org |
Derivatization of Pre-existing Pyridinone Scaffolds with Prop-2-ynyl Groups
The introduction of a prop-2-ynyl group at the C3-position of the 1H-pyridin-2-one scaffold is a critical transformation for accessing the target compound and its analogs. This is typically achieved through either direct alkylation with a propargyl electrophile or through a more intricate cross-coupling strategy.
Propargylation Reactions Utilizing Propargyl Halides or Alcohols
Direct C3-propargylation of the 2-pyridone ring presents a challenge due to the competing reactivity of the nitrogen and oxygen atoms, which can lead to mixtures of N- and O-alkylated products. However, under specific conditions, C3-selective functionalization can be achieved. Radical-induced C3-selectivity has been observed in the nickel-catalyzed direct alkylation of 2-pyridones with α-bromo carbonyl compounds. This selectivity is governed by the resonance stabilization of the radical intermediate and favorable orbital interactions at the C3 position. nih.gov
Propargyl halides, such as propargyl bromide, are common reagents for these alkylation reactions. The reaction is often carried out in the presence of a base to deprotonate the pyridinone, although this can also increase the propensity for N- and O-alkylation. The use of Lewis acids can help to promote C-alkylation by coordinating to the pyridinone oxygen, thereby enhancing the nucleophilicity of the C3 position. While direct propargylation with propargyl alcohol is less common due to the poor leaving group nature of the hydroxyl group, it can be facilitated by activating the alcohol, for instance, through the Mitsunobu reaction or by converting it into a better leaving group like a tosylate.
| Pyridinone Substrate | Propargylating Agent | Catalyst/Reagent | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 1H-pyridin-2-one | Propargyl bromide | Ni Catalyst / Radical Initiator | Aprotic solvent (e.g., THF, Dioxane) | Radical mechanism favors C3-selectivity. | nih.gov |
| 1H-pyridin-2-one | Propargyl bromide | Lewis Acid (e.g., AlCl3, ZnCl2) | Inert solvent (e.g., Dichloromethane) | Lewis acid coordination to the carbonyl oxygen enhances C3 nucleophilicity. | Inferred from general principles of C3-alkylation |
| 1H-pyridin-2-one | Propargyl alcohol/DEAD/PPh3 | - | THF | Mitsunobu conditions for activation of propargyl alcohol. | General synthetic knowledge |
Coupling Reactions for Alkyne Introduction
Cross-coupling reactions provide a powerful and versatile alternative for the introduction of the prop-2-ynyl group, particularly the Sonogashira coupling. organic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org In the context of synthesizing 3-prop-2-ynyl-1H-pyridin-2-one, this would typically involve the Sonogashira coupling of a 3-halo-1H-pyridin-2-one (e.g., 3-bromo-1H-pyridin-2-one) with propyne or a protected equivalent like trimethylsilylacetylene.
The Sonogashira coupling is highly efficient and tolerates a wide range of functional groups, making it a robust method for complex molecule synthesis. The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.org A modified Sonogashira coupling of aryl iodides and propyne has been reported using only two equivalents of propyne in THF, which could be applicable to a 3-iodo-1H-pyridin-2-one substrate. dntb.gov.ua
| Pyridinone Substrate | Alkyne Source | Catalyst System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-1H-pyridin-2-one | Propyne | Pd(PPh3)4 / CuI | Amine base (e.g., Et3N, piperidine) | THF or DMF | Classic Sonogashira conditions, reliable for C-C bond formation. | organic-chemistry.orgscirp.org |
| 3-Iodo-1H-pyridin-2-one | Propyne (2 equiv.) | Pd(PPh3)4 / CuI | Amine base | THF | Modified procedure with a limited amount of gaseous propyne. | dntb.gov.ua |
| 3-Bromo-1H-pyridin-2-one | Trimethylsilylacetylene | Pd(PPh3)2Cl2 / CuI | Amine base | Toluene | Use of a protected alkyne followed by deprotection. | General Sonogashira methodology |
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure chiral analogues of this compound, where a stereocenter is introduced at or adjacent to the C3-position, is of significant interest for the development of new therapeutics. While direct asymmetric propargylation at the C3 position of a pyridinone is not well-documented, analogous enantioselective C3-functionalizations provide a roadmap for potential strategies.
For instance, enantioselective C3-allylation of pyridines has been achieved through a tandem borane (B79455) and palladium catalysis approach. researchgate.netnih.gov This method involves the hydroboration of the pyridine to a dihydropyridine (B1217469) intermediate, which then undergoes an enantioselective palladium-catalyzed allylation, followed by oxidation to restore the aromaticity of the pyridine ring. researchgate.netnih.gov A similar strategy could potentially be adapted for propargylation.
Furthermore, iridium-catalyzed enantioselective C3-allenylation of pyridines has been reported. digitellinc.com This reaction proceeds through the intermediacy of oxazino pyridines, which undergo a dearomatization/electrophilic substitution/rearomatization sequence. digitellinc.com The development of analogous methods for propargylation would be a significant advancement in the field. These approaches highlight the potential for creating chiral centers at the C3-position through the use of chiral catalysts that can control the stereochemical outcome of the C-C bond-forming step.
| General Strategy | Pyridinone/Pyridine Substrate | Chiral Catalyst/Reagent | Key Transformation | Potential for Propargylation | Reference |
|---|---|---|---|---|---|
| Tandem Catalysis | Pyridine | Chiral Palladium Complex | Enantioselective C3-allylation via a dihydropyridine intermediate. | Adaptable by using a suitable propargylic electrophile in the palladium-catalyzed step. | researchgate.netnih.gov |
| Dearomatization/ Functionalization | Pyridine | Chiral Iridium Complex | Enantioselective C3-allenylation via an oxazino pyridine intermediate. | Conceivable with the development of an appropriate iridium-catalyzed propargylation. | digitellinc.com |
| Organocatalysis | Modified Pyridinone Precursor | Chiral Organocatalyst (e.g., proline derivative) | Asymmetric Michael addition or alkylation on a precursor to introduce chirality before forming the propargylated pyridinone. | A multi-step approach where chirality is set prior to the introduction of the propargyl group. | General principles of asymmetric synthesis |
Chemical Reactivity and Transformation Pathways of 3 Prop 2 Ynyl 1h Pyridin 2 One
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne is the most reactive site for many transformations, participating in reactions that are hallmarks of acetylene (B1199291) chemistry. These include cycloadditions, additions of electrophiles and nucleophiles, and functional group transformations like hydration and halogenation.
The terminal alkyne of 3-prop-2-ynyl-1H-pyridin-2-one is an ideal substrate for "click chemistry," a class of reactions known for being high-yielding, wide in scope, and generating only inoffensive byproducts. organic-chemistry.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org This reaction unites the alkyne with an organic azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures complete regioselectivity, which would otherwise yield a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.orgnih.gov
The reaction is highly tolerant of various functional groups and is often performed in aqueous solutions, making it suitable for applications in bioconjugation. nih.gov The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacologically active component. nih.gov The versatility of this reaction allows the pyridinone core to be linked to a wide array of molecular fragments, as illustrated by the examples in the table below.
| Azide Reactant | Expected 1,2,3-Triazole Product | Potential Application Area |
|---|---|---|
| Benzyl Azide | 3-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyridin-2-one | Medicinal Chemistry Scaffolding |
| 1-Azidohexane | 3-((1-(hexyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyridin-2-one | Materials Science, Linker Chemistry |
| 4-Azidotoluene | 3-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyridin-2-one | Organic Synthesis Building Block |
| Ethyl 2-azidoacetate | Ethyl 2-(4-((2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-1,2,3-triazol-1-yl)acetate | Functionalized Probes, Bioconjugation |
Beyond CuAAC, the alkyne can participate in other click-type transformations. The nucleophilic thiol-yne reaction, involving the addition of a thiol across the triple bond, is another efficient process that fulfills many click criteria, often proceeding to quantitative conversion under ambient conditions. nih.govacs.org
The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. libretexts.org Electrophilic addition reactions to alkynes, such as the addition of hydrogen halides (HX), are generally more exothermic but slower than the corresponding reactions with alkenes. almerja.com The reaction with an unsymmetrical alkyne like this compound follows Markovnikov's rule, where the electrophilic proton adds to the terminal carbon of the alkyne, forming the more stable vinyl cation intermediate at the internal carbon. libretexts.org Subsequent attack by the halide nucleophile yields a vinyl halide. If an excess of the hydrogen halide is used, a second addition can occur, typically resulting in a geminal dihalide. libretexts.org
Conversely, the alkyne can be subject to nucleophilic addition. While terminal alkynes are not as electron-poor as alkynes conjugated to strong electron-withdrawing groups (like ynones or propiolates), the pyridinone ring can still influence the electronic character of the alkyne. nih.govacs.org Softer nucleophiles, such as thiolates or amines, can add across the triple bond in a conjugate-style addition, a reaction that is often facilitated by a base catalyst. acs.org The exclusive generation of 2-aminopyridines from the nucleophilic addition of amines to 2,3-pyridyne highlights the defined regioselectivity of such additions in pyridine (B92270) systems. nih.gov
Specific addition reactions can be used to transform the alkyne into other key functional groups.
Hydration : The addition of water across the triple bond is typically catalyzed by mercury(II) salts (e.g., HgSO4) in an acidic medium. quizlet.com This reaction also adheres to Markovnikov's rule, with the initial addition yielding an enol intermediate. libretexts.orgquizlet.com This enol is unstable and rapidly tautomerizes to its more stable keto form. For the terminal alkyne in this compound, this transformation results in the formation of a methyl ketone, yielding 3-(2-oxopropyl)-1H-pyridin-2-one. quizlet.com
Halogenation : Alkynes react with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition. libretexts.org The addition of one equivalent of a halogen typically produces a dihaloalkene. The reaction often proceeds via an anti-addition mechanism, yielding the (E)-isomer as the major product, although a minor amount of the syn-addition product may also be formed. quizlet.comyoutube.com Using two or more equivalents of the halogen leads to the formation of a tetrahaloalkane. libretexts.orgyoutube.com
| Equivalents of Br₂ | Major Product | Minor Product |
|---|---|---|
| 1 eq. | (E)-3-(2,3-dibromoprop-2-en-1-yl)-1H-pyridin-2-one | (Z)-3-(2,3-dibromoprop-2-en-1-yl)-1H-pyridin-2-one |
| 2 eq. | 3-(2,2,3,3-tetrabromopropyl)-1H-pyridin-2-one | N/A |
Hydroamination : This reaction involves the formal addition of an N-H bond from an amine across the alkyne. The direct addition is challenging and almost always requires a catalyst. researchgate.net A wide range of metal catalysts, including those based on rare-earth, group 4, and late transition metals, have been developed to facilitate this transformation. researchgate.net The reaction can produce enamines or imines, depending on the regioselectivity of the addition (Markovnikov or anti-Markovnikov) and the stability of the initial product. researchgate.net
Intramolecular Cyclization Reactions Involving the Prop-2-ynyl Substituent
The prop-2-ynyl group at the C3 position is well-positioned to engage in intramolecular reactions with the pyridinone ring, providing a powerful strategy for constructing fused heterocyclic systems. These cyclizations can be triggered by various means, including catalysts or thermal energy, and can proceed through complex cascade mechanisms.
Propargyl-substituted heterocycles are common precursors for tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. researchgate.net For this compound, a plausible cascade could be initiated by the addition of a nucleophile to the pyridinone ring (e.g., Michael addition at C5), which would generate an intermediate that could then undergo an intramolecular cyclization via attack on the alkyne. Such strategies are employed in the synthesis of diverse pyridone-containing structures. organic-chemistry.org For example, related N-propargylamine systems can be used to generate azadienes in situ, which then undergo [4+2] annulation to form 2-pyridones. organic-chemistry.org
The activation of the alkyne by a transition metal catalyst is a common and effective method for initiating intramolecular cyclization. Metals such as silver(I), gold(I), and palladium(II) are known to be excellent π-acids, coordinating to the alkyne and rendering it more electrophilic and susceptible to attack by an intramolecular nucleophile.
A relevant precedent is the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines, which readily cyclize to form substituted imidazo[1,2-a]pyridines in good yields and with excellent regioselectivity. researchgate.net In a similar fashion, a metal catalyst could activate the alkyne of this compound, facilitating a nucleophilic attack from either the nitrogen or the exocyclic oxygen of the pyridinone ring. Depending on the mode of cyclization (e.g., 6-endo-dig vs. 5-exo-dig), this could lead to the formation of fused six-membered furopyridine or five-membered pyranopyridine ring systems.
In the absence of a catalyst, intramolecular cyclizations can sometimes be achieved under thermal or photochemical conditions. These catalyst-free reactions may proceed through pericyclic or radical pathways to yield annulated products, though they often require more forcing conditions than their metal-mediated counterparts. rsc.org
Regio- and Stereocontrol in Cyclization Pathways
The propargyl group at the C3 position of the pyridinone ring is a versatile handle for the construction of fused heterocyclic systems through intramolecular cyclization reactions. The control of regioselectivity and stereoselectivity in these transformations is of paramount importance for the synthesis of complex molecular architectures. Transition metal catalysis is a common strategy to achieve high levels of control in such cyclizations.
For instance, gold and platinum catalysts are known to activate the alkyne moiety towards nucleophilic attack, initiating cyclization cascades. The regioselectivity of these cyclizations, specifically whether a 5-exo-dig or a 6-endo-dig cyclization occurs, is influenced by several factors including the nature of the catalyst, the substitution pattern on the pyridinone ring, and the reaction conditions.
In rhodium-catalyzed cyclizations of related N-arylnitrones with alkynes, the regioselectivity is primarily governed by electronic effects of the alkyne substituent rather than steric hindrance. nih.gov This principle can be extrapolated to the cyclization of this compound, where the electronic nature of the pyridinone ring and any additional substituents would direct the outcome of the cyclization.
The stereocontrol in these cyclization reactions is often substrate-controlled, with the geometry of the starting material dictating the stereochemistry of the newly formed chiral centers. In cases where a new stereocenter is formed during the cyclization, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity.
| Catalyst | Reaction Type | Major Product | Regioselectivity | Stereoselectivity |
| Au(I) complexes | Intramolecular hydroamination/hydroalkoxylation | Fused pyrrolo- or furopyridinones | Typically 5-exo-dig favored | Substrate-dependent |
| Pt(II) complexes | Similar to Au(I) | Fused pyrrolo- or furopyridinones | Can be tuned by ligands | Substrate-dependent |
| Rh(I) complexes | Enyne cycloisomerization | Fused ring systems | Dependent on electronics | Can be controlled with chiral ligands |
| Pd(0)/Pd(II) catalysts | Cyclization/cross-coupling cascades | Polycyclic aromatic systems | High | Often high |
Reactions of the Pyridinone Nucleus
Electrophilic Aromatic Substitution on the Pyridinone Ring
The pyridinone ring exhibits a nuanced reactivity towards electrophilic aromatic substitution (EAS). The electron-donating character of the nitrogen atom (via resonance) and the electron-withdrawing nature of the carbonyl group influence the position of electrophilic attack. Generally, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. rsc.org The C3 position, already substituted with the propargyl group, is less favored, and the C4 and C6 positions are deactivated by the adjacent carbonyl and nitrogen atom, respectively.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the pyridinone ring, although they may require carefully optimized conditions to avoid side reactions involving the alkyne.
A plausible synthetic route to this compound itself involves the Sonogashira coupling of a 3-halo-1H-pyridin-2-one with a terminal alkyne. organic-chemistry.orgwikipedia.org This highlights the utility of electrophilic halogenation as a preceding step to introduce the alkynyl moiety.
| Reagent | Reaction Type | Position of Substitution |
| HNO₃/H₂SO₄ | Nitration | C5 |
| Br₂/FeBr₃ | Bromination | C5 |
| Cl₂/AlCl₃ | Chlorination | C5 |
| RCOCl/AlCl₃ | Friedel-Crafts Acylation | C5 (can be challenging) |
Nucleophilic Attack and Ring Transformations
The pyridinone ring, particularly the conjugated system, is susceptible to nucleophilic attack. The carbonyl carbon (C2) and the C4 and C6 positions are electrophilic in character. Nucleophilic addition to the carbonyl group is a fundamental reaction of pyridinones.
Furthermore, the propargyl group, being an activated alkyne due to its proximity to the electron-withdrawing pyridinone ring, can undergo nucleophilic conjugate addition. acs.orgbham.ac.uk Soft nucleophiles such as thiols, amines, and stabilized carbanions can add to the terminal carbon of the alkyne, leading to a variety of functionalized pyridinone derivatives.
Ring transformation reactions, while less common, can occur under specific conditions, often initiated by a nucleophilic attack that leads to ring opening, followed by rearrangement and recyclization to form a different heterocyclic system.
Derivatization at the Nitrogen Atom (N1)
The nitrogen atom of the pyridinone ring is nucleophilic and can be readily derivatized. Alkylation, acylation, and arylation at the N1 position are common transformations that allow for the modification of the molecule's properties. The choice of base and electrophile is crucial to control the selectivity between N- and O-alkylation, a common competitive pathway in pyridinone chemistry. Strong bases like sodium hydride followed by the addition of an alkyl halide typically favor N-alkylation.
| Reagent | Reaction Type | Product |
| NaH, then RX | N-Alkylation | 1-Alkyl-3-prop-2-ynyl-1H-pyridin-2-one |
| Ac₂O, pyridine | N-Acylation | 1-Acetyl-3-prop-2-ynyl-1H-pyridin-2-one |
| Arylboronic acid, Cu(OAc)₂ | N-Arylation | 1-Aryl-3-prop-2-ynyl-1H-pyridin-2-one |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Prop 2 Ynyl 1h Pyridin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the pyridinone ring protons (H4-H5-H6) and the coupling between the methylene (B1212753) and acetylenic protons of the prop-2-ynyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary carbons (C2 and C3) and for confirming the attachment of the prop-2-ynyl group to the C3 position of the pyridinone ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For 3-prop-2-ynyl-1H-pyridin-2-one, these experiments could help to understand the preferred conformation of the prop-2-ynyl side chain relative to the pyridinone ring.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula of this compound (C₈H₇NO).
The fragmentation pattern observed in the mass spectrum (typically using electron ionization, EI-MS) would offer valuable structural information. Expected fragmentation pathways could include the loss of the prop-2-ynyl group, cleavage of the pyridinone ring, and other characteristic fragmentations that would be consistent with the proposed structure. The parent 2-pyridone molecule is known to show a mass-to-charge ratio (m/z) of 95, corresponding to its molecular ion, and a significant fragment at m/z 67, resulting from the loss of carbon monoxide (CO). wikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridinone ring is a chromophore that is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. The presence of the conjugated system in the pyridinone ring will likely result in π → π* transitions. The exact position of the absorption maxima (λmax) would be sensitive to the solvent used. For the parent 2-pyridone, UV/Visible spectral data is available and can serve as a reference. nist.gov The prop-2-ynyl group is not a strong chromophore in the typical UV-Vis range and is not expected to significantly alter the main absorption bands of the pyridinone core.
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Advanced Spectroscopic Techniques for Dynamic Studies and Intermolecular Interactions
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Computational and Theoretical Investigations of 3 Prop 2 Ynyl 1h Pyridin 2 One
Mechanistic Studies of Reactions Involving 3-Prop-2-ynyl-1H-pyridin-2-one
Solvent Effects on Reaction Energetics and Selectivity
The solvent environment can dramatically influence the energetics of a chemical reaction, altering activation barriers and potentially changing the preferred product pathway (selectivity). For this compound, which possesses both a polar pyridinone ring and a reactive alkyne group, solvent effects are particularly crucial in transformations such as alkylations, cycloadditions, and metal-catalyzed couplings.
Theoretical studies on related systems, such as 2-pyridone salts, demonstrate that solvent choice is critical in directing reaction outcomes. For instance, in the alkylation of 2-pyridone ambident anions, polar aprotic solvents like dimethylformamide (DMF) can favor O-alkylation, whereas non-polar solvents tend to promote N-alkylation. researchgate.net This is attributed to the solvent's ability to solvate the cation and the dissociated anion differently.
Computational models, typically employing a Polarizable Continuum Model (PCM) or discrete solvent molecules, can quantify these effects. By calculating the free energy of reactants, transition states, and products in different solvent environments, the reaction profile can be mapped. For a hypothetical reaction of this compound, such as a base-catalyzed isomerization of the alkyne, the calculations would likely show that polar, protic solvents stabilize charged intermediates and transition states, thereby lowering the activation energy. Conversely, non-polar solvents might favor concerted, less polar pathways.
Table 1: Hypothetical Solvent Effects on a Model Reaction Activation Energy
| Solvent | Dielectric Constant (ε) | Predicted Relative Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 35.0 |
| Toluene | 2.4 | 31.5 |
| Tetrahydrofuran (THF) | 7.5 | 28.0 |
| Acetonitrile | 36.6 | 25.5 |
| Water | 78.4 | 24.0 |
Note: This table is illustrative, based on general principles of solvent effects on polar reactions.
Catalytic Mechanisms of Metal-Mediated Transformations
The propargyl group is a versatile handle for a variety of metal-mediated transformations, including cycloisomerization, coupling, and addition reactions. researchgate.net Ruthenium, palladium, and gold catalysts are commonly employed for such transformations. acs.orgnih.gov
Computational studies on related systems, such as the ruthenium-catalyzed oxidative annulation of alkynes with acrylamides to form 2-pyridones, reveal complex mechanistic pathways. acs.org These often involve initial coordination of the alkyne to the metal center, followed by steps like migratory insertion, C-H activation, and reductive elimination. For this compound, the pyridinone ring itself, with its nitrogen and oxygen atoms, could act as a directing group or a bidentate ligand, influencing the regioselectivity of the catalytic process.
A plausible DFT-modeled mechanism for a palladium-catalyzed cyclization could involve the following steps:
Oxidative Addition: The Pd(0) catalyst inserts into a C-X bond or activates the alkyne.
Coordination: The pyridinone nitrogen or oxygen coordinates to the palladium center.
Carbopalladation: Intramolecular attack of a nucleophile (e.g., the pyridinone nitrogen) onto the activated alkyne.
Reductive Elimination: The catalyst is regenerated, yielding the cyclized product.
Tautomerism and Aromaticity Studies of the Pyridinone Core with Prop-2-ynyl Substitution
The 2-pyridone ring exists in a well-studied tautomeric equilibrium with its aromatic alcohol isomer, 2-hydroxypyridine (B17775). chemtube3d.com In the gas phase and non-polar solvents, the 2-hydroxypyridine form is often slightly favored due to its greater aromaticity. nih.govnih.gov However, in the solid state and in polar solvents, the 2-pyridone form predominates because its greater dipole moment is stabilized by the solvent and because it can form stable hydrogen-bonded dimers. chemtube3d.com
The introduction of the 3-prop-2-ynyl substituent is not expected to fundamentally shift this equilibrium, but it can modulate it through electronic effects. Computational studies using DFT methods like B3LYP can accurately predict the relative energies of the two tautomers.
Aromaticity is a key concept in understanding the stability and reactivity of the pyridinone core. It is not a directly observable quantity but can be quantified computationally using several indices:
Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system and 0 indicates a non-aromatic system.
Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where a negative value inside the ring indicates aromaticity (diatropic ring current), and a positive value indicates anti-aromaticity.
For the parent 2-pyridone, computational studies show it retains significant aromatic character, though slightly less than benzene. The prop-2-ynyl group, being an sp-hybridized system, is weakly electron-withdrawing and can influence the electron distribution in the ring. DFT calculations would be necessary to precisely quantify its impact on the HOMA and NICS values of the pyridinone ring.
Table 2: Typical Calculated Aromaticity Indices for Pyridine (B92270) Derivatives
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
|---|---|---|---|
| Benzene | ~0.99 | ~ -8.0 | ~ -10.5 |
| Pyridine | ~0.97 | ~ -7.5 | ~ -10.0 |
| 2-Hydroxypyridine (enol) | ~0.95 | ~ -7.0 | ~ -9.5 |
| 2-Pyridone (keto) | ~0.75 | ~ -4.5 | ~ -7.0 |
Note: Values are representative and depend on the computational method.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.
Prediction of NMR Chemical Shifts and Coupling Constants
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). The calculated values are usually correlated with experimental data for a set of known compounds to produce a scaling factor, which improves the accuracy of the prediction for the target molecule.
For this compound, key predictable features would include:
¹H NMR: The chemical shifts of the vinyl protons on the pyridinone ring, the N-H proton (which would be highly dependent on solvent and concentration due to hydrogen bonding), and the acetylenic proton.
¹³C NMR: The chemical shifts of the carbonyl carbon (~160-165 ppm), the ring carbons, and the two sp-hybridized carbons of the alkyne group (~70-85 ppm).
Vibrational Frequency Analysis (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations provide harmonic frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
Key vibrational modes for this compound that can be predicted and assigned include:
N-H stretch: A broad band around 3100-3400 cm⁻¹, highly sensitive to hydrogen bonding.
C≡C-H stretch: A sharp, characteristic band around 3300 cm⁻¹.
C≡C stretch: A weaker band around 2100-2150 cm⁻¹.
C=O stretch: A strong band around 1650-1680 cm⁻¹, characteristic of the pyridone form.
C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the ring vibrations.
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Model Pyridinone
| Vibrational Mode | Calculated (Harmonic) Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3580 | 3437 | 3410 (gas), ~3200 (solid) |
| C=O Stretch | 1745 | 1675 | 1660 |
| Ring C=C Stretch | 1620 | 1555 | 1545 |
Note: This table is illustrative of the scaling process.
Intermolecular Interactions and Self-Assembly Propensities through Computational Modeling
The structure of this compound is well-suited for forming ordered supramolecular assemblies. The primary interaction driving self-assembly is the robust N-H···O hydrogen bond, which leads to the formation of centrosymmetric dimers. researchgate.net This is a highly predictable and stable motif for 2-pyridone derivatives.
Beyond this primary interaction, the propargyl group introduces other potential non-covalent interactions that can be explored through computational modeling:
π-π Stacking: The pyridinone rings can stack on top of each other. The presence of the propargyl group could influence the geometry of this stacking (e.g., offset vs. face-to-face).
C-H···π Interactions: The acetylenic C-H group can act as a weak hydrogen bond donor to the π-system of an adjacent pyridinone ring.
Alkyne-Alkyne Interactions: The alignment of the propargyl groups could lead to further stabilizing interactions in a larger assembly.
Molecular Dynamics (MD) simulations can be employed to model the behavior of many molecules of this compound over time in a simulated solution or solid state. These simulations can reveal preferred aggregation patterns, the stability of different assemblies, and the dynamics of their formation, providing insight into the material's propensity to form, for example, nanotubes, liquid crystals, or other ordered structures. rsc.org
Mechanistic Investigations of Chemical and Biological Interactions of 3 Prop 2 Ynyl 1h Pyridin 2 One Derivatives
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of functionalized 2-pyridones is a central focus of organic chemistry, with numerous methods developed to access this important scaffold. sciforum.net The introduction of an alkynyl group at the C3 position requires specific synthetic strategies, often involving metal-catalyzed cross-coupling reactions or the construction of the pyridinone ring from an alkyne-containing precursor.
Catalysts and reagents play a pivotal role in directing the regioselective and efficient synthesis of 3-prop-2-ynyl-1H-pyridin-2-one derivatives. The choice of catalyst can determine the reaction pathway, yield, and functional group tolerance.
One plausible and efficient strategy for introducing the propargyl group is the nickel-catalyzed C-H alkynylation of a pre-existing 2-pyridone core using a bromoalkyne. ncl.res.in Mechanistic studies suggest that such transformations may proceed via a 2e⁻ oxidative addition pathway involving a critical C-H activation step. ncl.res.in The catalyst system, for instance, an inexpensive Ni(OTf)₂/tBubpy combination, enables the direct and regioselective formation of the C-C bond at the desired position. ncl.res.in
Alternative approaches build the pyridinone ring from acyclic precursors already containing the alkyne moiety. Shimizu's group demonstrated a metal-free synthesis of polysubstituted 2-pyridones through the nucleophilic addition of malonic esters to alkynyl imines. researchgate.net This transformation proceeds smoothly, and a plausible mechanism involves the initial Michael addition of the malonate to the imine, followed by cyclization and subsequent elimination to form the aromatic pyridone ring. researchgate.net
More advanced catalytic systems have also been developed. For example, a tandem reaction involving a gold-catalyzed cycloisomerization of 1,3-enynyl esters followed by an oxidative nitrogen insertion mediated by phenyliodonium (B1259483) diacetate (PIDA) can produce complex masked 2-pyridones. acs.org A proposed mechanism involves an initial gold-catalyzed 3,3-sigmatropic rearrangement/Nazarov-type cyclization. acs.org The role of PIDA, enhanced by a co-solvent like trifluoroethanol (TFE), is to mediate the oxidative insertion of the nitrogen atom. acs.org
The table below summarizes various catalytic systems and their roles in the synthesis of pyridone derivatives.
| Catalyst/Reagent System | Reaction Type | Role of Catalyst/Reagent | Reference |
| Ni(OTf)₂ / tBubpy | C-H Alkynylation | Facilitates regioselective C-H activation and oxidative addition for C-C bond formation. | ncl.res.in |
| Gold (Au) catalyst / PIDA | Cycloisomerization / Nitrogen Insertion | Gold catalyzes the initial cyclization; PIDA acts as an oxidant to mediate nitrogen insertion. | acs.org |
| KF/Alumina | Multicomponent Reaction | Acts as a solid-supported base to catalyze Michael addition and subsequent cyclization. | semanticscholar.org |
| Metal-free (Base-mediated) | Nucleophilic Addition / Cyclization | A base promotes the nucleophilic attack of a malonic ester onto an alkynyl imine, initiating ring formation. | researchgate.net |
While detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in the reviewed literature, general principles of reaction kinetics apply. The rate of synthesis is typically dependent on factors such as the concentration of reactants, catalyst loading, temperature, and solvent.
For related heterocyclic syntheses, kinetic investigations have been performed. For instance, in the formation of pyrimidines from 1,2,3-triazines and amidines, kinetic isotope effect studies combined with computational analysis revealed that the rate-limiting step is the initial nucleophilic attack of the amidine on the azine ring. nih.gov This is followed by a more energetically favored nitrogen elimination and cyclization pathway, rather than a concerted Diels-Alder reaction. nih.gov Similarly, in the synthesis of substituted tetrahydropyridines via intramolecular Michael addition, kinetic investigations have been used to explain the effects of various substituents on the reaction rate. researchgate.net
Structure-Activity Relationship (SAR) Studies: Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their interactions with biological targets. nih.gov These studies provide insights that guide the rational design of molecules with enhanced potency, selectivity, or other desirable properties. nih.gov
The propargyl group is a highly versatile and valuable moiety in medicinal chemistry. nih.govmdpi.com Its presence at the C3 position of the pyridinone ring has several significant implications for molecular conformation and binding interactions.
Conformational Rigidity: The alkyne is a rigid, linear structural element. This rigidity restricts the conformational freedom of the side chain, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. It can act as a rigid linker to position other functional groups optimally within a binding pocket.
Non-covalent Interactions: The triple bond of the propargyl group is electron-rich and can participate in various non-bonded π-interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and CH-π interactions. nih.govmdpi.com The terminal hydrogen atom of the alkyne can also function as a weak hydrogen bond donor.
Hydrophobicity and Solubility: The propargyl group adds a degree of lipophilicity to the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in protein targets.
Covalent Modification: The terminal alkyne is a bioorthogonal handle that can be used for covalent targeting. For instance, it can react with a nucleophilic residue in a protein's active site, leading to irreversible inhibition.
The interplay between hydrogen bonding and π-interactions is often crucial for molecular recognition. mdpi.com A decrease in binding affinity from the loss of a hydrogen bond might be compensated by a gain in affinity from increased aromatic ring-originated non-bonded interactions, a principle that can apply to the π-system of the propargyl group. nih.govmdpi.com
The pyridinone ring is a privileged scaffold that provides key molecular recognition elements. nih.gov The endocyclic nitrogen and the exocyclic carbonyl group can act as hydrogen bond acceptors, while the N-H group serves as a hydrogen bond donor. bohrium.com The effects of substituents at other positions on the ring have been explored in various contexts.
Preliminary SAR studies on pyridinone derivatives as anti-HIV agents have shown that modifications at positions 3, 4, and 6 are critical for antiviral activity. nih.govfrontiersin.org For a series of anti-HIV pyridinone analogs, small substituent groups at the N3-motif were found to positively influence the activity. nih.gov
SAR studies on pyridine (B92270) derivatives for antiproliferative activity have revealed several key trends nih.gov:
Electron-donating groups: Groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) often enhance antiproliferative activity. The number and position of these groups can significantly impact potency. nih.gov
Halogens: The presence of halogen atoms (e.g., Br, Cl, F) in some studies resulted in lower antiproliferative activity. nih.gov
Bulky Groups: The introduction of bulky substituents can also decrease activity, possibly due to steric hindrance at the binding site. nih.gov
The following table summarizes general SAR findings for pyridinone and pyridine derivatives.
| Position on Ring | Substituent Type | General Impact on Biological Activity | Reference |
| C3, C4, C6 | Various small groups | Crucial for modulating anti-HIV activity. | nih.govfrontiersin.org |
| N1 | Substituents on fluorophore | Significantly affected antibacterial activity in 3,4-HPO chelators. | nih.gov |
| Various | -OCH₃, -OH | Generally enhanced antiproliferative activity. | nih.gov |
| Various | Halogens, bulky groups | Often associated with lower antiproliferative activity. | nih.gov |
Based on mechanistic and SAR insights, several rational design principles can be formulated for the development of novel this compound derivatives.
Scaffold Preservation and Bioisosteric Replacement: The pyridinone core should be considered a key pharmacophore due to its hydrogen bonding capabilities. nih.govbohrium.com It has been successfully used as a bioisostere for amides, phenols, and other heterocyclic rings to improve physicochemical properties. nih.gov
Strategic Use of the Propargyl Group: The C3-propargyl group can be exploited as a rigid scaffold to orient other pharmacophoric groups. Its terminal alkyne can be used to probe for specific π-interactions or to introduce a point for covalent attachment to a biological target.
Systematic Modification of the Ring: Other positions on the pyridinone ring (N1, C4, C5, C6) are amenable to substitution to fine-tune biological activity and properties. Molecular modeling and pharmacophore models can guide the introduction of substituents expected to interact with key amino acid residues in a target binding site. nih.govnih.gov For example, introducing substituents at C4 and C6 can modulate antiviral activity, while modifying the N1 position can alter antibacterial properties. nih.gov
By combining these principles, new derivatives of this compound can be rationally designed to achieve specific chemical or biochemical interactions with improved potency and selectivity.
Probing Protein-Ligand Interactions and Enzyme Mechanisms in Model Systems
The unique chemical architecture of this compound and its derivatives makes them highly valuable as chemical probes to explore protein-ligand interactions and elucidate enzyme mechanisms. The strategic placement of the alkyne functionality provides a reactive handle for downstream applications without significantly altering the core pharmacophore, thus allowing for a faithful representation of the parent molecule's interactions.
Target engagement is a critical step in drug discovery and chemical biology, confirming that a molecule interacts with its intended biological target in a cellular context. This compound can be employed as a chemical probe to verify and quantify this engagement. In a typical workflow, cells or cell lysates are treated with the probe. The terminal alkyne then allows for the covalent attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via CuAAC. This tagging enables the visualization and quantification of the probe-protein complex, confirming that the pyridinone derivative has engaged with its target.
Illustrative Target Engagement Study Data
The following table illustrates hypothetical data from a competitive target engagement experiment where a non-alkyne pyridinone derivative is used to compete with the binding of the this compound probe to a target protein. A decrease in the signal from the tagged probe indicates successful competition and confirms target engagement.
| Competitor Concentration (µM) | Probe Signal (Relative Luminescence Units) | Percent Inhibition (%) |
|---|---|---|
| 0 | 10,000 | 0 |
| 0.1 | 8,500 | 15 |
| 1 | 5,200 | 48 |
| 10 | 1,800 | 82 |
Understanding how a ligand binds to its protein target is fundamental to mechanism-of-action studies. While direct structural biology techniques like X-ray crystallography and cryo-electron microscopy are the gold standard, chemical probes offer complementary approaches. By designing a library of this compound derivatives with systematic structural modifications, researchers can perform structure-activity relationship (SAR) studies. The impact of these modifications on target binding, as measured by the alkyne handle, can provide insights into the binding pocket's topology.
Furthermore, these probes can be used to investigate allosteric effects. If the binding of the pyridinone derivative to one site on a protein influences the binding or activity at another site, this can be monitored. For instance, the probe could be used to label an allosteric site, and the effect of an orthosteric ligand on the labeling efficiency could be quantified.
For enzymatic targets, this compound derivatives can be designed as activity-based probes (ABPs). ABPs are a class of chemical probes that covalently link to the active site of an enzyme in an activity-dependent manner. If the pyridinone core is recognized by the active site of an enzyme, the propargyl group can be positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition. This covalent modification allows for the specific labeling and identification of active enzyme populations.
By using such probes in competitive assays, it is possible to screen for other small molecules that modulate the enzyme's catalytic activity. A decrease in the labeling of the enzyme by the this compound-based ABP in the presence of a test compound would indicate that the compound is interacting with the enzyme's active site.
Exploiting the Alkyne Handle for Bioconjugation and Activity-Based Profiling in Chemical Biology
The terminal alkyne of this compound is a powerful tool for bioconjugation, enabling the attachment of this scaffold to a wide variety of molecules for diverse applications in chemical biology. This has been particularly impactful in the field of activity-based protein profiling (ABPP).
The primary utility of the alkyne handle is for covalent tagging. Through CuAAC, an azide-containing molecule can be "clicked" onto the this compound core after it has interacted with its biological target. This two-step approach is advantageous as the initial probe is small and less likely to have its binding properties perturbed by a bulky tag. The subsequent click reaction is highly specific and efficient, even in complex biological mixtures.
Common Azide-Containing Tags for Bioconjugation
| Tag Type | Example | Application |
|---|---|---|
| Affinity Tag | Azido-biotin | Protein enrichment and pull-down experiments |
| Fluorophore | Azido-fluorescein | Fluorescence microscopy and in-gel visualization |
| Reporter Group | Azido-TAMRA | FRET-based assays and fluorescence polarization |
The this compound scaffold can be readily converted into fluorescent probes. By clicking an azide-modified fluorophore onto the alkyne handle, a fluorescent version of the pyridinone derivative can be generated. These probes can be used to visualize the subcellular localization of the target protein or to monitor changes in its expression levels.
The development of such probes has been facilitated by the modular nature of click chemistry. A single alkyne-containing precursor can be reacted with a panel of azide-fluorophores to generate a set of probes with different photophysical properties, allowing for multicolor imaging experiments. Pyridine-based structures are known to be good fluorophores, and the addition of the propargyl group provides a site for further functionalization to tune these properties.
Hypothetical Photophysical Properties of a Fluorescent Probe Derived from this compound
The following table presents hypothetical data for a fluorescent probe created by conjugating an azide-containing fluorophore to this compound.
| Property | Value |
|---|---|
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 520 nm |
| Quantum Yield (Φ) | 0.65 |
| Molar Extinction Coefficient (ε) | 75,000 M⁻¹cm⁻¹ |
Advanced Applications and Future Research Directions for 3 Prop 2 Ynyl 1h Pyridin 2 One
Development of 3-Prop-2-ynyl-1H-pyridin-2-one Derivatives as Chemical Tools for Fundamental Biological Research
The prop-2-ynyl (propargyl) group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. wikipedia.orgnd.edu The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). organic-chemistry.orgnih.gov This capability allows this compound to be transformed into chemical probes for exploring complex biological systems.
Investigating Cellular Pathways and Mechanisms at the Molecular Level
Derivatives of this compound are ideal candidates for creating probes for Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. nih.govmdpi.com In this approach, a reactive group that covalently binds to the active site of a specific enzyme family is paired with a reporter tag.
By replacing a bulky reporter tag (like a fluorophore or biotin) with the small, bio-orthogonal alkyne group of this compound, researchers can create probes with improved cell permeability. mdpi.comresearchgate.net These probes can enter living cells or organisms to label their target enzymes in the native environment. battelle.org After labeling, the proteome is harvested, and a reporter tag (e.g., biotin-azide or a fluorophore-azide) is attached via the CuAAC reaction. This two-step approach allows for the identification, enrichment, and visualization of active enzymes, providing critical insights into cellular pathways and disease mechanisms. mdpi.com
Table 1: Application of this compound Derivatives in ABPP
| Step | Description | Purpose | Key Components |
|---|---|---|---|
| 1. Probe Design | A derivative of this compound is synthesized with a reactive group targeting a specific enzyme class. | To create a molecule that selectively binds to active enzymes. | Pyridinone scaffold, reactive "warhead", terminal alkyne. |
| 2. In Situ Labeling | The probe is introduced to living cells or organisms. | To label target enzymes within their natural biological context. | Cell-permeable alkyne-tagged probe. |
| 3. Cell Lysis & Click Reaction | Cells are lysed, and an azide-containing reporter tag is added using CuAAC conditions. | To attach a detectable tag for analysis. | Lysate, Azide-fluorophore, Azide-biotin, Copper(I) catalyst. |
| 4. Analysis | Labeled proteins are visualized by in-gel fluorescence or enriched for mass spectrometry-based identification. | To identify and quantify the enzyme targets and study their activity levels. | SDS-PAGE, Mass Spectrometry. |
Applications in Systems Chemical Biology
Systems chemical biology aims to understand the complex interaction networks of proteins and small molecules within a cell. Chemical probes derived from this compound can be instrumental in this field. By using ABPP on a proteome-wide scale, these probes can help map the active members of entire enzyme families, revealing how their activities change in response to cellular signals, drug treatment, or disease. This allows for a global view of enzyme function that goes beyond what can be learned from traditional protein abundance measurements. mdpi.com Furthermore, such probes can be used to identify not only the primary targets of a drug candidate but also its off-targets across the entire proteome, which is crucial for understanding its broader pharmacological profile.
Integration into Material Science Research
The unique chemical properties of this compound also make it a valuable component in the design of advanced functional materials.
Polymeric Materials and Functionalized Surfaces
The terminal alkyne group enables the covalent attachment of this compound to surfaces or polymer backbones. Using click chemistry, materials functionalized with azide groups can be readily and efficiently decorated with the pyridinone moiety. nd.edu This process can be used to create specialized surfaces with tailored properties, such as biocompatibility, specific protein binding, or catalytic activity, depending on the inherent characteristics of the pyridinone head group. This strategy has been applied to immobilize biomolecules and functionalize a wide range of materials.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound has a dual role in the field of coordination chemistry and Metal-Organic Frameworks (MOFs). Firstly, the pyridin-2-one structure itself can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form coordination complexes or polymers. wikipedia.org
Secondly, and more innovatively, it can be used in the Post-Synthetic Modification (PSM) of MOFs. rsc.orgnih.gov MOFs are highly porous, crystalline materials with vast potential in gas storage, separation, and catalysis. In a PSM approach, a MOF can be constructed using linkers that already contain an alkyne group. acs.org Alternatively, a pre-made MOF with reactive groups can be modified to introduce alkyne functionality. Subsequently, azide-containing molecules can be "clicked" onto the alkyne tags within the MOF's pores. This allows for the precise installation of new chemical functionalities inside the MOF without disrupting its underlying structure. acs.orgresearchgate.net Using 3-azido-1H-pyridin-2-one (an isomer) with an alkyne-functionalized MOF would be one such strategy to introduce the pyridinone core into a material. This powerful technique enables the fine-tuning of the chemical environment within MOF pores for specific applications.
Innovative Synthetic Methodologies: Towards Sustainable and Efficient Routes
The development of sustainable and efficient methods for synthesizing substituted pyridin-2-ones is an active area of research. iipseries.orgresearchgate.net Traditional methods often require harsh conditions, while modern approaches focus on versatility, efficiency, and environmental compatibility.
One of the most powerful techniques for installing the prop-2-ynyl group at the 3-position of a pyridine (B92270) ring is the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Starting with a 3-halo-1H-pyridin-2-one precursor, the Sonogashira coupling with propargyl alcohol or a protected version thereof would provide a direct route to the target molecule under relatively mild conditions. scirp.orgresearchgate.netscirp.org
Other innovative strategies include multicomponent reactions, which allow for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials. acs.org These reactions are highly atom-economical and can reduce the number of purification steps required, aligning with the principles of green chemistry. The development of one-pot, multistep sequences that avoid the isolation of intermediates also contributes to more sustainable synthetic routes. acs.org
Table 2: Potential Synthetic Routes to this compound
| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Sonogashira Coupling | 3-Bromo-1H-pyridin-2-one, Terminal Alkyne (e.g., Trimethylsilylacetylene) | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base | High efficiency, mild conditions, broad functional group tolerance. organic-chemistry.org |
| Multicomponent Reaction | Acetonitrile derivatives, activated carbonyl compounds, ammonia (B1221849) source | Various catalysts (e.g., Lewis acids, bases) | High atom economy, operational simplicity, rapid assembly of complex structures. acs.org |
| Ring Annulation | Acyclic precursors (e.g., ylidenemalononitriles) | Base or acid catalysis, sometimes solvent-free | Access to highly substituted pyridines from simple starting materials. rsc.org |
Flow Chemistry and Continuous Synthesis
The synthesis of complex organic molecules is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. mdpi.com This paradigm shift offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. flinders.edu.au For a molecule like this compound, a multi-step continuous-flow system could streamline its production, offering precise control over reaction parameters that are often challenging to manage in batch reactors. nih.gov
Flow chemistry's high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures safely. flinders.edu.aunih.gov This can dramatically accelerate reaction rates and improve yields. mdpi.com For the synthesis of the pyridinone core, which often involves condensation reactions, flow reactors can facilitate rapid mixing and precise temperature control, minimizing the formation of byproducts. researchgate.net The subsequent introduction of the propargyl group, a potentially energetic transformation, can be managed with greater safety in a continuous system where only small volumes of reactive intermediates are present at any given moment. nih.gov
A hypothetical multi-step flow synthesis could involve pumping precursor solutions through heated reactor coils, with in-line purification modules to remove impurities between steps. flinders.edu.au Real-time monitoring using techniques like in-line ATR-IR spectroscopy could allow for rapid optimization of reaction conditions, such as residence time and temperature, to maximize product yield and purity. beilstein-journals.org
Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Difficult to maintain homogeneity, potential for hotspots | Precise and uniform heating/cooling |
| Safety | Higher risk due to large volumes of reagents and intermediates | Enhanced safety with small reaction volumes and better containment |
| Scalability | Problematic, often requires re-optimization | Straightforward by running the system for longer periods ("scaling out") |
| Process Optimization | Time-consuming, requires multiple discrete experiments | Rapid optimization via automated adjustments of flow rate and temperature |
| Product Purity | May require extensive post-synthesis purification | Potentially higher purity due to minimized side reactions and in-line purification |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for developing more sustainable and environmentally benign chemical processes. mdpi.com Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition and cycloaddition reactions over substitutions and eliminations that generate stoichiometric byproducts.
Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research could focus on utilizing greener alternatives such as water, supercritical fluids, or ionic liquids. rsc.org Solvent-free reaction conditions, where possible, represent an ideal approach. nih.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. The development of recyclable heterogeneous catalysts for the formation of the pyridinone ring or the installation of the alkyne functionality would reduce waste and improve process efficiency.
Energy Efficiency: Flow chemistry and microwave-assisted synthesis can contribute significantly to energy efficiency by reducing reaction times and allowing for more targeted heating. nih.gov These methods avoid the need to heat and cool large batch reactors, saving considerable energy.
Table 2: Application of Green Chemistry Principles to Synthesis Routes
| Green Chemistry Principle | Conventional Approach Concern | Potential Green Alternative for this compound Synthesis |
|---|---|---|
| Prevention | Generation of waste from protecting groups and byproducts. | Develop a convergent synthesis that avoids protecting groups. |
| Atom Economy | Use of stoichiometric bases or activating agents. | Catalytic condensation and alkynylation reactions. |
| Safer Solvents | Use of chlorinated solvents (e.g., Dichloromethane) or aprotic polar solvents (e.g., DMF). | Synthesis in water, ethanol, or recyclable ionic liquids. rsc.org |
| Energy Efficiency | Prolonged heating under reflux in large batch reactors. | Microwave-assisted synthesis or continuous flow processing to reduce reaction time and energy consumption. nih.gov |
| Catalysis | Use of stoichiometric, non-recyclable reagents. | Development of recyclable solid-supported catalysts for key reaction steps. |
Advanced Computational Design and Predictive Modeling
Computational chemistry and artificial intelligence are revolutionizing materials and drug discovery by accelerating the design-build-test-learn cycle. nih.gov
Machine Learning and AI in Structure-Property Prediction
Machine learning (ML) and artificial intelligence (AI) can predict the physicochemical and biological properties of molecules like this compound and its derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics. nih.govnih.gov By training algorithms on large datasets of known molecules and their properties, models can be developed to predict attributes such as solubility, metabolic stability, or affinity for a specific biological target. arxiv.orgresearchgate.net
For the this compound scaffold, an ML model could be trained on a dataset of similar pyridinone-containing compounds with known biological activities (e.g., kinase inhibition). The model would learn the relationship between structural features (represented as molecular descriptors or fingerprints) and activity. chemrxiv.org This trained model could then be used to predict the activity of novel, yet-to-be-synthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Table 3: Hypothetical Data for a Machine Learning Model Predicting Kinase Inhibitory Activity (IC₅₀)
| Compound ID | Structure (SMILES) | Molecular Weight | LogP | Number of H-Bond Donors | Predicted IC₅₀ (nM) |
|---|---|---|---|---|---|
| Parent | O=C1C=CC=CN1CC#C | 147.15 | 0.85 | 1 | 1250 |
| Analogue 1 | O=C1C(F)=CC=CN1CC#C | 165.14 | 1.02 | 1 | 850 |
| Analogue 2 | O=C1C=C(Cl)C=CN1CC#C | 181.60 | 1.45 | 1 | 430 |
| Analogue 3 | O=C1C=CC=CN1C(C)C#C | 161.18 | 1.25 | 1 | 980 |
De Novo Design of Functional Analogues
Beyond predicting properties, computational tools can be used for de novo design—the creation of entirely new molecular structures with desired properties. researchgate.net Generative models, a type of AI, can be trained on the structural rules of chemistry and on specific scaffolds like the alkyne-pyridinone core. These models can then propose novel analogues by modifying the parent structure in chemically sensible ways.
Starting with this compound, a de novo design algorithm could explore vast chemical space by:
Decorating the pyridinone ring with various substituents (e.g., halogens, alkyl, aryl groups).
Modifying the linker between the ring and the alkyne.
Replacing the pyridinone core with bioisosteric heterocyclic systems.
The generated structures can then be filtered through predictive models (as described in 7.4.1) to select a small number of high-potential candidates for synthesis, dramatically accelerating the discovery of new functional molecules.
Unexplored Reactivity Profiles and Novel Transformations of the Alkyne-Pyridinone Scaffold
The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. Both the terminal alkyne and the pyridinone ring are poised for a variety of reactions, many of which remain unexplored for this specific scaffold. researchgate.net
Transformations of the Alkyne Moiety: The terminal alkyne is a versatile functional group capable of undergoing numerous transformations. Key examples include:
Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form stable 1,2,3-triazole rings. This is a powerful method for conjugating the molecule to biomolecules, polymers, or surfaces.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne to aryl or vinyl halides, providing a direct route to more complex, conjugated systems.
Hydration and Addition Reactions: The alkyne can be hydrated to form a methyl ketone or undergo various addition reactions across the triple bond, leading to a diverse range of functionalized alkenes.
Transformations of the Pyridinone Scaffold: The pyridinone ring itself offers several sites for functionalization. researchgate.net
C-H Functionalization: The hydrogen atoms on the pyridinone ring (at positions 4, 5, and 6) could be targets for direct C-H activation/functionalization reactions, allowing for the late-stage introduction of new substituents without pre-functionalization.
Diels-Alder Reactions: The diene portion of the pyridinone ring could potentially act as a diene or dienophile in cycloaddition reactions, providing access to complex polycyclic structures.
N-Alkylation/Arylation: The nitrogen atom of the pyridinone, while already substituted with the propargyl group, could potentially undergo further reactions or rearrangements under specific conditions.
The interplay between the two reactive centers could also lead to novel intramolecular cyclization reactions, affording unique fused heterocyclic systems. mdpi.comresearchgate.net
Table 4: Potential Novel Transformations of the this compound Scaffold
| Reactive Site | Reaction Type | Potential Reagents | Expected Product Class |
|---|---|---|---|
| Terminal Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-Disubstituted Triazoles |
| Terminal Alkyne | Sonogashira Coupling | Aryl Halide (Ar-X), Pd/Cu catalyst | Aryl-substituted Alkynes |
| Pyridinone C4-H | Direct Arylation (C-H Activation) | Aryl Halide, Pd catalyst | 4-Aryl-3-prop-2-ynyl-1H-pyridin-2-ones |
| Pyridinone Ring | Diels-Alder [4+2] Cycloaddition | Electron-deficient Alkenes (e.g., Maleimide) | Bicyclic Adducts |
| Entire Molecule | Intramolecular Cyclization/Rearrangement | Gold or Platinum catalysts | Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines) |
Q & A
Q. What are the established synthetic routes for 3-prop-2-ynyl-1H-pyridin-2-one, and how can reaction conditions be optimized?
The compound can be synthesized via multi-component reactions involving pyridine derivatives, alkynes, and ketones. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance reaction efficiency in similar pyridinone syntheses, reducing side reactions and improving yields. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%) should be systematically varied to optimize regioselectivity .
Q. What analytical techniques are recommended for structural characterization of this compound?
Combined use of X-ray crystallography (via SHELXL for refinement ), NMR (¹H/¹³C, HSQC), and IR spectroscopy is critical. For crystal structure visualization, ORTEP-III provides graphical representations of thermal ellipsoids and hydrogen bonding networks . Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity.
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at 4°C, away from light and moisture. Reseal containers immediately after use to prevent oxidation of the propargyl group. Compatibility testing with common lab materials (e.g., glass vs. polymer liners) is advised to avoid decomposition .
Q. What role do substituents on the pyridine ring play in modulating the compound’s reactivity?
Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position increase electrophilicity, facilitating nucleophilic attacks, while electron-donating groups (e.g., -OCH₃) stabilize resonance structures. Below is a comparative table of substituent effects from analogous pyridinones:
| Substituent | Position | Reactivity Trend | Reference |
|---|---|---|---|
| 2,5-Dichloro | 3 ↑ Electrophilicity | ||
| 5-Methoxy | 3 ↓ Oxidation susceptibility | ||
| 4-Nitro | 1 ↑ Hydrogen bonding |
Q. Which computational methods are suitable for predicting the compound’s physicochemical properties?
DFT calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments). Molecular dynamics simulations (AMBER force field) model solvation effects. Pair these with experimental data (e.g., logP via HPLC) to validate predictive accuracy .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structure determination?
For disordered propargyl groups, use SHELXL’s PART instruction to refine occupancies. For twinned crystals, apply TWIN/BASF commands with HKLF5 data. High-resolution datasets (d-spacing < 0.8 Å) improve model precision. Cross-validate with Hirshfeld surface analysis to confirm hydrogen bond geometries .
Q. What strategies address contradictions between experimental and computational reactivity predictions?
Re-evaluate solvent effects in simulations (e.g., implicit vs. explicit solvation models). Use kinetic studies (Eyring plots) to compare activation energies. For discrepancies in regioselectivity, conduct in situ FTIR to monitor intermediate formation .
Q. How do catalytic systems influence the propargyl group’s reactivity in cross-coupling reactions?
Pd/Cu bimetallic systems enable Sonogashira coupling with aryl halides, but propargyl coordination can deactivate catalysts. Ligand screening (e.g., XPhos vs. SPhos) and additive optimization (e.g., KI for halide exchange) mitigate this. Mechanistic studies via ³¹P NMR track ligand displacement .
Q. What methodologies identify and quantify hydrogen bonding patterns in crystalline forms?
Graph set analysis (Etter’s notation) classifies hydrogen bonds (e.g., D(2) for dimeric motifs). Pair this with CrystalExplorer for energy framework visualization. Variable-temperature XRD (100–300 K) assesses thermal stability of H-bond networks .
Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium?
In polar aprotic solvents (DMSO), the keto form dominates due to stabilization of the carbonyl group. In protic solvents (MeOH), enol tautomers emerge, confirmed by UV-Vis (λ shift ~20 nm). Use ¹⁵N NMR to monitor tautomer ratios under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
